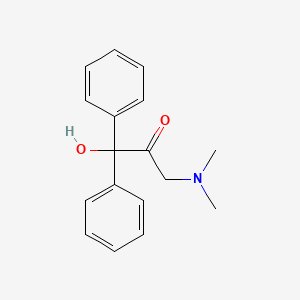
2-Propanone, 3-dimethylamino-1,1-diphenyl-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 3-dimethylamino-1,1-diphenyl-1-hydroxy- is an organic compound with the molecular formula C17H19NO2. It is known for its unique structure, which includes a dimethylamino group, a hydroxy group, and two phenyl groups attached to a propanone backbone. This compound is of interest in various fields of chemistry and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-dimethylamino-1,1-diphenyl-1-hydroxy- typically involves the reaction of benzophenone with dimethylamine and formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 3-dimethylamino-1,1-diphenyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Propanone, 3-dimethylamino-1,1-diphenyl-1-one.
Reduction: Formation of 2-Propanol, 3-dimethylamino-1,1-diphenyl-1-hydroxy-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 3-dimethylamino-1,1-diphenyl-1-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of light-emitting diodes (LEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 3-dimethylamino-1,1-diphenyl-1-hydroxy- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: Similar structure but lacks the dimethylamino and hydroxy groups.
3-(Dimethylamino)-2-hydroxy-1,2-diphenyl-1-propanone: Similar structure with slight variations in functional groups.
1,1-Diphenylacetone: Similar backbone but different functional groups.
Uniqueness
2-Propanone, 3-dimethylamino-1,1-diphenyl-1-hydroxy- is unique due to the presence of both the dimethylamino and hydro
Properties
CAS No. |
27842-38-2 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-(dimethylamino)-1-hydroxy-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C17H19NO2/c1-18(2)13-16(19)17(20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,20H,13H2,1-2H3 |
InChI Key |
FZGVCLIXODMNBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
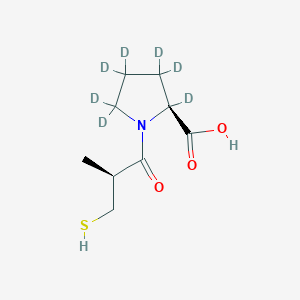
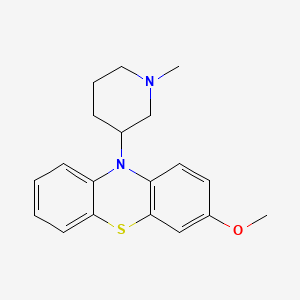
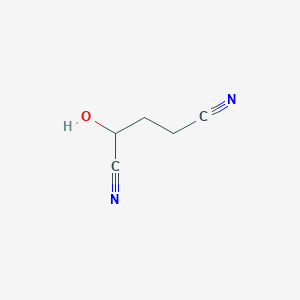
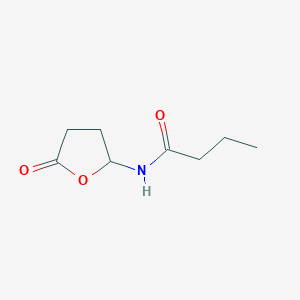
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
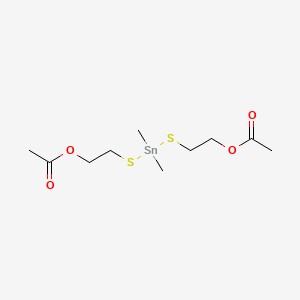
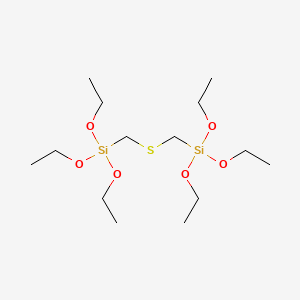
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
